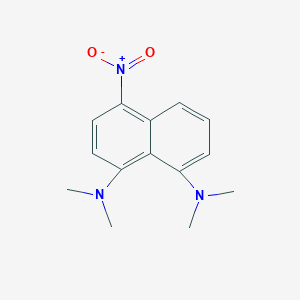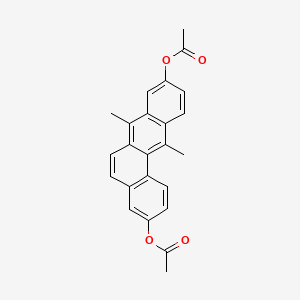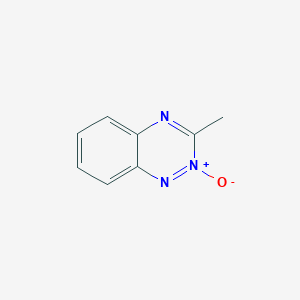![molecular formula C18H16N2OS2 B14424774 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide CAS No. 83261-76-1](/img/structure/B14424774.png)
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide is an organic compound with the molecular formula C19H17NOS2 It is characterized by the presence of cyano, amide, and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide typically involves the reaction of cyanoacetamide with benzyl mercaptan under basic conditions. The reaction proceeds through the formation of a thioether intermediate, which is then converted to the final product by the addition of a cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the thioether groups can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenoic acid, methyl ester: Similar structure but with a carboxylic acid ester group instead of an amide.
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenoic acid, ethyl ester: Similar structure but with an ethyl ester group instead of an amide.
Uniqueness
2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide is unique due to its amide functional group, which imparts different reactivity and potential biological activity compared to its ester analogs. The presence of both cyano and thioether groups also provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
83261-76-1 |
|---|---|
Molecular Formula |
C18H16N2OS2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3,3-bis(benzylsulfanyl)-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C18H16N2OS2/c19-11-16(17(20)21)18(22-12-14-7-3-1-4-8-14)23-13-15-9-5-2-6-10-15/h1-10H,12-13H2,(H2,20,21) |
InChI Key |
BMTYJHLJQWHJKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C#N)C(=O)N)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


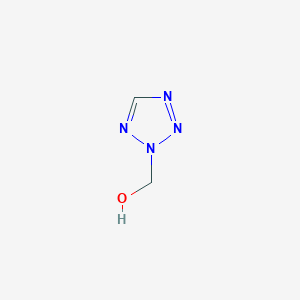
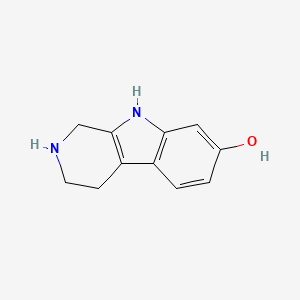
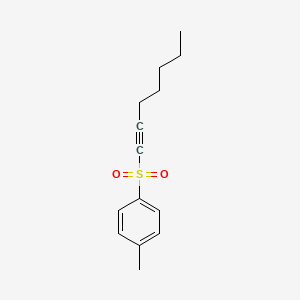
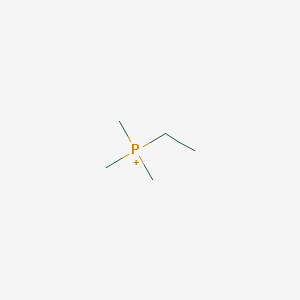
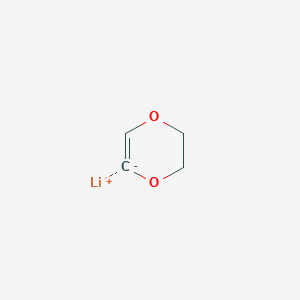

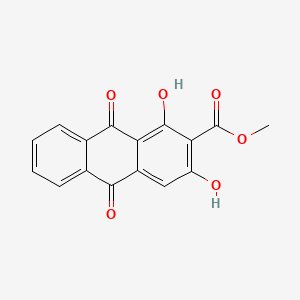
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
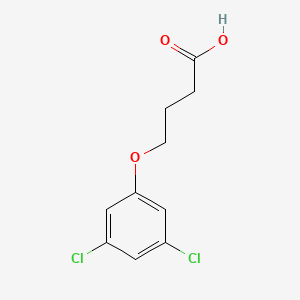
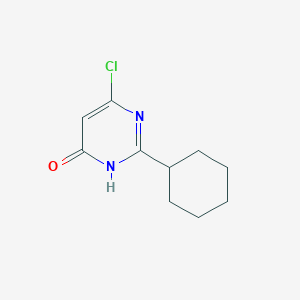
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
